molecular formula C8H6FNO2 B6359590 5-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one CAS No. 1780525-17-8

5-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one

Cat. No. B6359590
CAS RN: 1780525-17-8
M. Wt: 167.14 g/mol
InChI Key: SSMABPINNIAWTO-UHFFFAOYSA-N
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Description

5-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one, or 5-FBO, is a heterocyclic compound with a wide range of applications in the scientific research field. It is a powerful fluorinating agent that is used to synthesize various compounds, including drug molecules. It has been used in various laboratory experiments and has been found to have biochemical and physiological effects.

Scientific Research Applications

5-FBO has been used in a variety of scientific research applications, including the synthesis of drug molecules, the synthesis of fluorinated compounds, and the synthesis of polymers. It has also been used in the synthesis of peptides and other biomolecules. In addition, 5-FBO has been used as a reagent for the synthesis of heterocyclic compounds and for the synthesis of organofluorine compounds.

Mechanism of Action

The mechanism of action of 5-FBO is based on its ability to act as a fluorinating agent. It can react with a variety of substrates, including alkenes, alkynes, and aromatic compounds. The reaction is typically carried out in the presence of a base, such as sodium hydroxide, and a catalyst, such as a transition metal complex. The reaction produces a fluorinated product, which can then be used in further reactions.
Biochemical and Physiological Effects
5-FBO has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, fungi, and viruses. It has also been found to have anti-inflammatory, analgesic, and anticonvulsant effects. In addition, 5-FBO has been found to have antioxidant properties, which may be beneficial for the prevention of certain diseases.

Advantages and Limitations for Lab Experiments

The use of 5-FBO in laboratory experiments has several advantages. It is a relatively inexpensive reagent, and it is widely available. It is also relatively easy to use, and it can be used in a variety of reactions. However, there are some limitations to the use of 5-FBO in laboratory experiments. It is a highly reactive compound, and it is toxic and corrosive. Therefore, it should be handled with care and appropriate safety precautions should be taken.

Future Directions

There are several potential future directions for research involving 5-FBO. For example, further research could be conducted to explore the potential therapeutic applications of 5-FBO. In addition, further research could be conducted to explore the potential for using 5-FBO in the synthesis of other compounds, such as polymers and peptides. Finally, further research could be conducted to explore the potential for using 5-FBO in the synthesis of novel drug molecules.

Synthesis Methods

The synthesis of 5-FBO involves the reaction of an ortho-halogenated benzaldehyde with a base such as sodium hydroxide in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the product is isolated by recrystallization. The yield of the reaction is typically high, with yields of up to 95% being reported.

properties

IUPAC Name

5-fluoro-1,4-dihydro-3,1-benzoxazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO2/c9-6-2-1-3-7-5(6)4-12-8(11)10-7/h1-3H,4H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSMABPINNIAWTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC=C2F)NC(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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